molecular formula C19H16N6O2S B3302297 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915926-26-0

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B3302297
CAS No.: 915926-26-0
M. Wt: 392.4 g/mol
InChI Key: VMNCVBDTKLYYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide features a benzamide scaffold substituted with a tetrazole group at position 3 and a 4-methoxybenzyl-functionalized thiazole ring at position 4. This structural combination suggests applications in targeting enzymes or receptors requiring electron-deficient heterocycles for binding .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-16-7-5-13(6-8-16)9-17-11-20-19(28-17)22-18(26)14-3-2-4-15(10-14)25-12-21-23-24-25/h2-8,10-12H,9H2,1H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNCVBDTKLYYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxybenzyl group, and a tetrazole moiety, which contribute to its diverse biological activities. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole and tetrazole rings can bind to enzyme active sites, potentially inhibiting their function. This interaction may lead to the modulation of pathways involved in cell proliferation and apoptosis.
  • Reactive Intermediates : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to its cytotoxic effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance:

  • Cytotoxicity Studies : Research has shown that related thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 1.61 µg/mL to 4.27 µg/mL against breast and lung cancer cell lines .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1SK-MEL-2 (skin cancer)4.27
Thiazole Derivative 2A549 (lung cancer)1.61
This compoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that thiazole derivatives can exhibit antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticonvulsant Activity

Some thiazole-based compounds have shown promise as anticonvulsants. For example, certain derivatives have been reported to eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. One study synthesized several analogs and assessed their activity using the MTT assay against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced cytotoxicity .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide, exhibit significant anticancer properties. Studies have shown that compounds containing thiazole and tetrazole moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of thiazole-integrated compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting apoptosis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of GSK-3β by this compound may lead to therapeutic effects in conditions such as Alzheimer's disease and bipolar disorder due to its role in regulating cellular signaling pathways .

Antitumor Efficacy

In a study published by the Indonesian Journal of Pharmacy, a series of thiazole derivatives were synthesized and screened for anticancer activity under the National Cancer Institute's Developmental Therapeutic Program. The results indicated that specific derivatives exhibited strong antitumor effects against various cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

Neuroprotective Effects

Another study focused on the neuroprotective effects of thiazole derivatives against neurodegenerative diseases. The findings suggested that compounds similar to this compound could modulate pathways associated with neuronal survival and apoptosis, indicating their potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant cytotoxic effects observed
Enzyme InhibitionGSK-3β inhibitionPotential therapeutic effects in neurodegeneration
Neuroprotective EffectsModulation of neuronal pathwaysPromotes neuronal survival

Comparison with Similar Compounds

Thiazole-Benzamide Derivatives with Triazole or Sulfanyl Substituents

  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (): Structural Similarity: Shares a benzamide-thiazole core but replaces the tetrazole with a sulfanyl-linked triazole group. Activity: Moderate similarity score (0.500) with the target compound, suggesting overlapping pharmacophores but divergent substituent effects. The sulfanyl-triazole group may enhance solubility but reduce metabolic stability compared to tetrazole .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Structural Features: Chloro-thiazole and difluorobenzamide. Lacks tetrazole and methoxybenzyl groups. Activity: Inhibits PFOR enzyme via amide anion formation, indicating a mechanism distinct from the target compound.

Purinoreceptor Antagonists with Thiazole-Benzamide Scaffolds

  • Eliapixant and Filapixant ():
    • Structural Features :
  • Eliapixant: 3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide.
  • Filapixant: 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide. Activity: Both are purinoreceptor antagonists. The trifluoromethyl and morpholine/oxolane substituents enhance target specificity and pharmacokinetic properties.

Antimicrobial Thiazole-Benzamides with Nitro and Triazole Groups

  • N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ():
    • Structural Features : Nitro group at position 2 and methoxybenzothiazole at position 4.
    • Activity : Demonstrates moderate antimicrobial activity against E. coli. The nitro group may contribute to antibacterial effects but introduces toxicity concerns absent in the target compound .

Pharmacological and Physicochemical Differences

Key Substituent Effects

Compound Substituents Bioactivity Insights
Target Compound Tetrazole, 4-methoxybenzyl-thiazole Enhanced metabolic stability, potential CNS targeting
Eliapixant/Filapixant Trifluoromethyl, morpholine/oxolane Purinoreceptor antagonism, improved solubility
N-(5-Chloro-thiazol-2-yl) Chloro, difluorobenzamide PFOR enzyme inhibition, halogen-driven binding
Antimicrobial Derivatives Nitro, triazole, methoxybenzothiazole Antibacterial activity, nitro-associated toxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide, and what purification methods are recommended?

  • Methodology :

  • Step 1 : React 5-(4-methoxybenzyl)thiazol-2-amine with 3-(1H-tetrazol-1-yl)benzoyl chloride in pyridine under stirring at room temperature for 12–24 hours .
  • Step 2 : Quench the reaction with 10% NaHCO₃, followed by filtration and repeated washing with water to remove excess reagents.
  • Step 3 : Purify the crude product via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallize from methanol to obtain high-purity crystals .
    • Key Considerations : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • 1H/13C-NMR : Assign peaks to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and tetrazole protons (δ ~8.5–9.5 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm molecular packing and stability .
    • Data Interpretation : Compare experimental spectra with simulated data from computational tools like Gaussian or Multiwfn .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target enzymes (e.g., PFOR or glucokinase)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the tetrazole moiety and enzyme active sites (e.g., PFOR’s amide anion-binding pocket) .
  • DFT Calculations : Compute electrostatic potential maps (via Multiwfn) to identify nucleophilic/electrophilic regions influencing binding .
    • Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategy :

  • Modify Substituents : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electron-deficient thiazole ring reactivity .
  • Tetrazole Isosteres : Test 1,2,4-triazole or oxadiazole analogs to assess impact on metabolic stability and target engagement .
    • Data Analysis : Use regression models to link substituent properties (Hammett σ values) with biological activity trends.

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Standardization : Validate enzyme inhibition protocols using positive controls (e.g., nitazoxanide for PFOR inhibition) .
  • Solubility Adjustments : Optimize DMSO concentration (<1%) to prevent compound aggregation in aqueous buffers .
    • Advanced Techniques : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out false positives .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Crystallography Insights : Leverage X-ray data to design derivatives with stronger intermolecular hydrogen bonds (e.g., N–H⋯O/N interactions) that resist hydrolysis .
  • Formulation Studies : Encapsulate the compound in PEGylated liposomes to improve solubility and reduce metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.